molecular formula C14H10N4 B12554359 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline CAS No. 143157-06-6

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline

Cat. No.: B12554359
CAS No.: 143157-06-6
M. Wt: 234.26 g/mol
InChI Key: KDMBKKGWNWBODQ-UHFFFAOYSA-N
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Description

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2-chloroquinoxaline with pyrazine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of light-emitting materials and sensors.

Mechanism of Action

The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
  • 6-[2-(Pyridin-2-yl)ethenyl]quinoxaline
  • 6-[2-(Pyrimidin-2-yl)ethenyl]quinoxaline

Uniqueness

6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is unique due to its specific structural features, which confer distinct photophysical and chemical properties. These properties make it particularly useful in applications such as fluorescent probes and light-emitting materials, where other similar compounds may not perform as effectively.

Properties

CAS No.

143157-06-6

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

6-(2-pyrazin-2-ylethenyl)quinoxaline

InChI

InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H

InChI Key

KDMBKKGWNWBODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3

Origin of Product

United States

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